molecular formula C17H16N2O3S2 B2481602 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896369-42-9

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2481602
CAS No.: 896369-42-9
M. Wt: 360.45
InChI Key: RDUZWKWSSMFWFX-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide ( 896347-86-7) is a benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiazoles are a class of aromatic heterocyclic compounds known for their wide range of pharmacological activities and good chemical stability . This compound features a 4,5-dimethylbenzothiazole core linked to a 2-methanesulfonylbenzamide group, a structural motif common in compounds investigated for enzyme inhibition. Compounds within this structural class have demonstrated potent inhibitory effects against enzymes like alpha-glucosidase and alpha-amylase, making them promising candidates for research into antidiabetic agents . The methanesulfonyl (mesyl) group is a key functional feature that can influence the molecule's electronic properties and its binding affinity to biological targets through specific interactions such as hydrogen bonding. This product is provided for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-8-9-13-15(11(10)2)18-17(23-13)19-16(20)12-6-4-5-7-14(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZWKWSSMFWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethyl-1,3-benzothiazole with 2-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the methanesulfonylbenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit notable antimicrobial properties. The structural features of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide suggest it may possess similar activities. Studies have shown that derivatives of benzothiazole demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

1.2 Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values lower than established chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic potential against colorectal carcinoma cells (HCT116) and other cancer types .

Agricultural Applications

2.1 Pesticide Development

The unique chemical structure of this compound may also lend itself to agricultural applications as a pesticide or fungicide. Compounds with similar benzothiazole frameworks have been reported to exhibit fungicidal activity against various plant pathogens. The sulfonamide group in this compound could enhance its bioactivity and selectivity towards specific pests or diseases affecting crops.

Biochemical Research

3.1 Enzyme Inhibition Studies

Benzothiazole derivatives are often investigated for their ability to inhibit key enzymes involved in various biochemical pathways. The potential of this compound as an enzyme inhibitor can be explored further in research settings, particularly targeting enzymes linked to cancer metabolism or microbial resistance mechanisms .

Summary of Findings

The following table summarizes the potential applications and activities associated with this compound:

Application AreaActivity TypeObservations / Findings
PharmaceuticalsAntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values lower than standard drugs like 5-Fluorouracil
AgriculturePesticide/FungicidePotential efficacy against plant pathogens
Biochemical ResearchEnzyme InhibitionTargeting enzymes involved in cancer metabolism

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methanesulfonyl group can interact with enzymes, inhibiting their activity and contributing to anti-inflammatory properties.

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and biological properties of "N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide" with analogous benzothiazole-based compounds.

Structural Comparisons
Compound Name (Reference) Benzothiazole Substituents Benzamide Substituents Key Functional Groups
Target Compound 4,5-Dimethyl 2-Methanesulfonyl Sulfonyl (electron-withdrawing)
BTA () 6-Trifluoromethyl 2-(3,4,5-Trimethoxyphenyl)acetamide Trifluoromethyl, trimethoxy
Compound (G856-6951) 6-Ethyl Thiophene-2-carboxamide Ethyl, thiophene
Compound (Dimethoxy analog) 4,5-Dimethyl 3,4-Dimethoxy Methoxy (electron-donating)

Key Observations :

  • In contrast, BTA () features a 6-trifluoromethyl group, which combines lipophilicity and electron-withdrawing effects .
  • Benzamide Modifications : The target’s 2-methanesulfonyl group contrasts with BTA’s 2-(3,4,5-trimethoxyphenyl)acetamide and the dimethoxy analog’s electron-donating groups. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to methoxy or thiophene substituents .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Qualitative)
Target Compound ~359 ~2.5 Moderate (polar sulfonyl)
BTA () ~438 ~3.8 Low (lipophilic CF₃)
Compound (G856-6951) 379.5 ~3.2 Low (thiophene)
Dimethoxy Analog () ~370 ~1.9 High (polar methoxy)

Key Observations :

  • The target compound’s methanesulfonyl group improves aqueous solubility compared to BTA’s trifluoromethyl and trimethoxyphenyl groups. However, its solubility is likely lower than the dimethoxy analog due to reduced hydrogen-bonding capacity relative to methoxy substituents .
  • BTA’s higher molecular weight and lipophilicity (LogP ~3.8) may favor membrane permeability but reduce solubility, a common trade-off in drug design .

Key Observations :

  • BTA’s high CK-1δ inhibitory activity (pIC50 = 7.8) correlates with its trimethoxyphenyl group, which may engage in π-π stacking or hydrophobic interactions with the kinase active site .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety and a methanesulfonyl group. Its structural formula can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure confers unique properties that are being investigated for various biological activities.

Biological Activity Overview

Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. Specifically, this compound has been studied for its effectiveness against various pathogens, including multidrug-resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential enzymatic pathways.

Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signaling cascades.

Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound might possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : By integrating into bacterial membranes or cancer cell membranes, it may disrupt their integrity.
  • Modulation of Signaling Pathways : It could affect various signaling pathways involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics like ciprofloxacin and linezolid, indicating its potential as a novel therapeutic agent against resistant infections.

Case Study: Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through induction of apoptosis. The underlying mechanism involved caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sulfonylation and amidation. Key steps include:

  • Benzothiazole core synthesis : Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Methanesulfonyl introduction : Sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to control exothermic reactions .
  • Amidation : Coupling the sulfonylated intermediate with 4,5-dimethylbenzothiazol-2-amine using coupling agents like EDCI/HOBt .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonylation)Prevents side reactions
SolventDCM or DMFPolar aprotic enhances reactivity
Reaction Time4–6 hrs (amidation)Ensures complete coupling

Key Challenges : Competing sulfonation at alternative positions requires precise stoichiometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., dimethyl groups on benzothiazole at δ 2.3–2.5 ppm; methanesulfonyl protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~375.1) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substitution .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Activity :
    • Bacterial Strains : Staphylococcus aureus (ATCC 25923), E. coli (ATCC 25922).
    • Assay : Broth microdilution (MIC determination) with 24–48 hr incubation .
  • Anticancer Potential :
    • Cell Lines : MCF-7 (breast cancer), A549 (lung cancer).
    • Assay : MTT viability assay (48–72 hr exposure; IC₅₀ calculation) .
  • Enzyme Inhibition :
    • Target : Bacterial FtsZ (cell division protein).
    • Assay : GTPase activity inhibition measured via malachite green phosphate detection .

Controls : Include known inhibitors (e.g., taxol for microtubule disruption) and solvent-only blanks.

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action against bacterial targets like FtsZ?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) of the compound to purified FtsZ protein .
    • Fluorescence Quenching : Monitor conformational changes in FtsZ upon ligand binding using tryptophan fluorescence .
  • Genetic Approaches :
    • Gene Knockdown : Use antisense RNA or CRISPRi to reduce FtsZ expression and assess compound synergy .
  • Structural Studies :
    • Co-crystallization : Resolve FtsZ-compound complex via X-ray crystallography (requires high-purity protein and ligand) .

Data Contradiction Resolution : If conflicting inhibition data arise, validate using orthogonal assays (e.g., TEM for cell morphology changes) .

Q. How can structural modifications improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Rational Design Strategies :
    • Introduce Polar Groups : Replace methyl with hydroxyl or amine at non-critical positions (e.g., para to methanesulfonyl) .
    • Prodrug Approach : Convert the methanesulfonyl group to a hydrolyzable ester (e.g., acetyloxymethyl) .
  • Experimental Validation :
    • Solubility Testing : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
    • Bioactivity Retention : Compare MIC/IC₅₀ values of analogs against parent compound .

Trade-offs : Increased solubility may reduce membrane permeability; balance via logP calculations (target 1–3) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis :
    • Assay Variability : Compare protocols (e.g., incubation time, cell density) and standardize using CLSI guidelines .
    • Compound Purity : Re-test activity after repurification (e.g., column chromatography to ≥98% purity) .
  • Meta-Analysis :
    • Data Aggregation : Compile IC₅₀/MIC values from multiple studies into a weighted average (e.g., using Forest plots) .
    • Statistical Tests : Apply ANOVA to identify significant inter-study differences .

Case Example : If one study reports IC₅₀ = 5 µM (MCF-7) and another IC₅₀ = 20 µM, re-evaluate using identical cell passage numbers and serum concentrations .

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